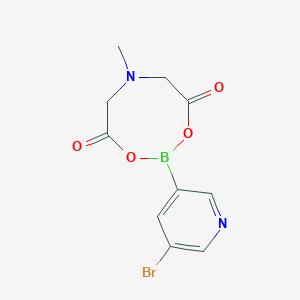

2-(5-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Overview

Description

2-(5-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as Bortezomib, is a boronic acid derivative that is used in the treatment of multiple myeloma, a type of blood cancer. It is a proteasome inhibitor that prevents the breakdown of proteins in cancer cells, leading to their death. Bortezomib was approved by the FDA in 2003 and has since become an important drug in the treatment of multiple myeloma.

Scientific Research Applications

Pyridoxaboroles and Structural Properties

Pyridoxaboroles, a class of fused heterocyclic systems integrating pyridine and oxaborole rings, are synthesized from simple halopyridines. For instance, 6-butyl-2-(3'-bromo-4'-pyridyl)-(N-B)-1,3,6,2-dioxazaborocan, derived from 3-bromopyridine, was transformed into lithio derivatives through Br/Li exchange. These derivatives, when reacted with benzaldehydes or chlorodiphenylsilane, form pyridoxaboroles or pyridosiloxaboroles respectively. The structural attributes of these compounds, particularly the N-B dative bonds or H-bonded chains, are meticulously analyzed through crystallography and various computational methods, offering insights into the interaction dynamics and structural peculiarities of these molecules (Steciuk et al., 2015).

Polymer Chemistry and Material Properties

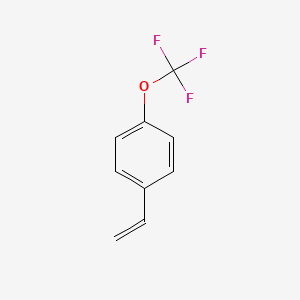

Boronated (Co)polystyrene - Flame Retardancy

Boronated styrenes are utilized as reactive flame retardants (FR) in polystyrene to diminish its flammability. Compounds like 4-vinylphenylboronic acid and 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione are embedded into the polymer backbone, leading to homopolymers and copolymers with varying FR content. The polymers’ composition, thermal behavior, and flammability are analyzed, highlighting the potential of boronated compounds in enhancing material safety and performance (Wiącek et al., 2015).

Crystal Structure and Bonding Characteristics

Structural Analysis of N-methyldioxazaborocane

The crystal structure of N-methyldioxazaborocane, a compound closely related to 2-(5-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, reveals insightful details about the bond lengths and structural asymmetry, particularly around the B atom and the pyridine C atom. This analysis is crucial in understanding the molecular geometry and interaction patterns within such molecules (Sopková-de Oliveira Santos et al., 2004).

properties

IUPAC Name |

2-(5-bromopyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BBrN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)7-2-8(12)4-13-3-7/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQMNVIOCZKEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BBrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

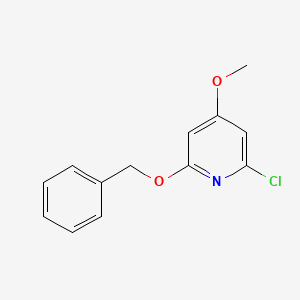

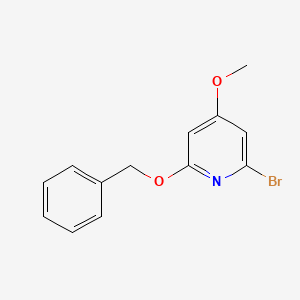

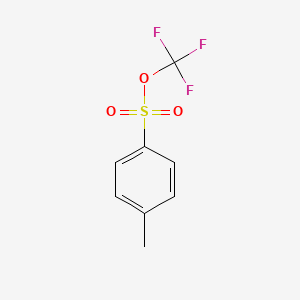

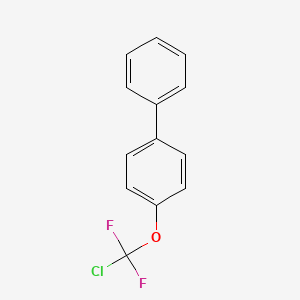

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3040225.png)

![(1S,4R)-2-Azabicyclo[2.2.1]heptane](/img/structure/B3040226.png)

![5-Azaspiro[2.5]octan-8-one hydrochloride](/img/structure/B3040243.png)